[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2-pyridinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group, a trifluoromethyl group, and two pyridinyl groups. This compound is used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Tfmp derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 30364 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the wide range of biological activities associated with tfmp derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone typically involves the halogenation of pyridine derivatives. One common method is the fluorination of 2-chloropyridine using metal oxide catalysts in the presence of hydrogen fluoride . Another approach involves the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for fluorination, trifluoromethylating agents for introducing trifluoromethyl groups, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the additional pyridinyl group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a second pyridinyl group.
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: Similar structure with an acetonitrile group instead of a second pyridinyl group .
Uniqueness
The uniqueness of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone lies in its dual pyridinyl groups, which enhance its versatility and reactivity in various chemical reactions. This structural feature allows it to participate in a wider range of synthetic transformations compared to its similar counterparts .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O/c13-8-5-7(12(14,15)16)6-18-10(8)11(19)9-3-1-2-4-17-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUWZGDUADHTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.